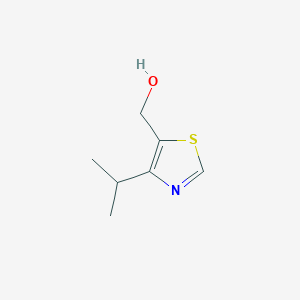
5-Thiazolemethanol,4-(1-methylethyl)-(9CI)
Overview
Description
5-Thiazolemethanol,4-(1-methylethyl)-(9CI) is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a hydroxymethyl group attached to the fifth carbon and an isopropyl group attached to the fourth carbon of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol,4-(1-methylethyl)-(9CI) typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the reaction of 4-isopropylthiazole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the fifth position. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Thiazolemethanol,4-(1-methylethyl)-(9CI) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization can further enhance the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolemethanol,4-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a thiazole derivative with a methyl group instead of a hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, or amines can be used for substitution reactions.
Major Products
Oxidation: The major products include 5-(carboxymethyl)-4-isopropyl-thiazole and 5-(formyl)-4-isopropyl-thiazole.
Reduction: The major product is 5-(methyl)-4-isopropyl-thiazole.
Substitution: The products vary depending on the substituent introduced, such as 5-(chloromethyl)-4-isopropyl-thiazole or 5-(aminomethyl)-4-isopropyl-thiazole.
Scientific Research Applications
5-Thiazolemethanol,4-(1-methylethyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Thiazolemethanol,4-(1-methylethyl)-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)-2-isopropyl-thiazole
- 5-(Hydroxymethyl)-4-methyl-thiazole
- 5-(Hydroxymethyl)-4-ethyl-thiazole
Uniqueness
5-Thiazolemethanol,4-(1-methylethyl)-(9CI) is unique due to the specific positioning of the hydroxymethyl and isopropyl groups on the thiazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the isopropyl group at the fourth position can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and other hydrophobic environments.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(4-propan-2-yl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-6(3-9)10-4-8-7/h4-5,9H,3H2,1-2H3 |
InChI Key |
FDKIIQDTRBIUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC=N1)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













